Cas no 780-87-0 (heptafluoro-1-(trifluoromethyl)cyclopent-1-ene)
780-87-0 structure
Product Name:heptafluoro-1-(trifluoromethyl)cyclopent-1-ene
heptafluoro-1-(trifluoromethyl)cyclopent-1-ene Chemical and Physical Properties
Names and Identifiers
-
- heptafluoro-1-(trifluoromethyl)cyclopent-1-ene
- 1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopentene
- 1,3,3,4,4,5,5-heptafluoro-2-(trifluoromethyl)cyclopent-1-ene
- 1-perfluoromethylcyclopent-1-ene
- 1-trifluoromethyl-2,3,3,4,4,5,5-heptafluoro-cyclopentene
- AC1MCP6A
- AG-H-13267
- CTK5E5377
- N-perfuoro-2-methylcyclopent-1-ene
- PC0982
- perfluoro-(1-methylcyclopentene)
- Perfluoro-1-methyl-1-cyclopentene
- perfluoro-1-methylcyclopentene
- perfluoromethylcyclopent-2-ene
- SBB102487
- FWJJAIJDVAMNAI-UHFFFAOYSA-N
- FT-0626896
- perfluoromethylcyclopentene
- SCHEMBL3943761
- DTXSID30379296
- A839333
- 1,3,3,4,4,5,5-heptakis(fluoranyl)-2-(trifluoromethyl)cyclopentene
- HEPTAFLUORO-1-TRIFLUOROMETHYL-1-CYCLOPENTENE
- 780-87-0
- DB-225888
-
- Inchi: 1S/C6F10/c7-2-1(5(12,13)14)3(8,9)6(15,16)4(2,10)11
- InChI Key: FWJJAIJDVAMNAI-UHFFFAOYSA-N
- SMILES: FC1(C(C(=C(C(F)(F)F)C1(F)F)F)(F)F)F
Computed Properties
- Exact Mass: 261.984
- Monoisotopic Mass: 261.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Boiling Point: 44-45°C
- PSA: 0
- LogP: 3.69180
heptafluoro-1-(trifluoromethyl)cyclopent-1-ene Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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